1-(4-Methylphenyl)-3-{[(4-methylphenyl)methyl]amino}-1,2-dihydropyrazin-2-one
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Overview
Description
1-(4-Methylphenyl)-3-{[(4-methylphenyl)methyl]amino}-1,2-dihydropyrazin-2-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazinone core substituted with methylphenyl groups. Its chemical properties and reactivity make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-3-{[(4-methylphenyl)methyl]amino}-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzylamine with a suitable pyrazinone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium on carbon, and requires specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and processed under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenyl)-3-{[(4-methylphenyl)methyl]amino}-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogenated reagents replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogenated reagents (e.g., bromine, chlorine)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amine derivatives
Substitution: Halogenated aromatic compounds
Scientific Research Applications
1-(4-Methylphenyl)-3-{[(4-methylphenyl)methyl]amino}-1,2-dihydropyrazin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure and potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-3-{[(4-methylphenyl)methyl]amino}-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(4-methylphenyl)benzene
- 1-Methyl-4-(4-methylphenyl)vinylbenzene
- 1-Methyl-4-(4-methylphenyl)butylbenzene
Uniqueness
1-(4-Methylphenyl)-3-{[(4-methylphenyl)methyl]amino}-1,2-dihydropyrazin-2-one stands out due to its unique pyrazinone core and the specific arrangement of methylphenyl groups. This structure imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activity further enhance its significance compared to similar compounds.
Properties
Molecular Formula |
C19H19N3O |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-[(4-methylphenyl)methylamino]pyrazin-2-one |
InChI |
InChI=1S/C19H19N3O/c1-14-3-7-16(8-4-14)13-21-18-19(23)22(12-11-20-18)17-9-5-15(2)6-10-17/h3-12H,13H2,1-2H3,(H,20,21) |
InChI Key |
JXNCUONWSPNNAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC=CN(C2=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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